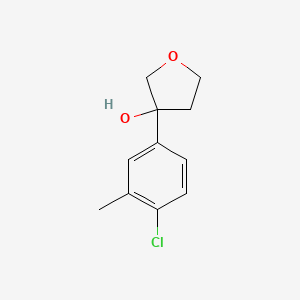

3-(4-Chloro-3-methylphenyl)oxolan-3-ol

説明

3-(4-Chloro-3-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 4-chloro-3-methylphenyl substituent at the 3-position of the oxolane ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the chloro-methylphenyl moiety.

特性

IUPAC Name |

3-(4-chloro-3-methylphenyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIGTFPKGGUNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Preparation Methods: These may involve the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method.

Advanced Preparation Methods: Recent advancements have led to the development of high-performance materials through improved electrochemical properties and various new processing technologies.

化学反応の分析

3-(4-Chloro-3-methylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including:

Combination Reactions: Where two or more substances combine to form a single new substance.

Decomposition Reactions: Where a compound breaks down into two or more simpler substances.

Single-Replacement Reactions: Where one element replaces another in a compound.

Double-Replacement Reactions: Where the ions of two compounds exchange places in an aqueous solution to form two new compounds.

Combustion Reactions: Where a substance combines with oxygen, releasing energy in the form of light and heat.

Common reagents and conditions used in these reactions vary depending on the specific reaction type. For example, combination reactions may involve elements like sodium and chlorine, while decomposition reactions often require heat, light, or electricity .

科学的研究の応用

3-(4-Chloro-3-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of new materials and the study of chemical reactions.

Biology: It plays a role in understanding biological processes and developing new biological assays.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is utilized in the production of high-performance materials and various industrial processes

作用機序

The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating biological processes .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 3-(4-Chloro-3-methylphenyl)oxolan-3-ol with structurally related oxolane derivatives, focusing on molecular features, substituents, and inferred properties:

Key Observations:

Substituent Effects on Polarity :

- The 4-chloro-3-methylphenyl group in the target compound increases lipophilicity compared to hydroxyl- or allyl-substituted oxolanes (e.g., 4-(3-Hydroxyphenyl)oxolan-3-ol). This may enhance membrane permeability in biological systems .

- Amine-containing analogs (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine) exhibit basicity and salt-forming capabilities, unlike the hydroxyl group in the target compound .

Synthetic Pathways: Oxolane derivatives are often synthesized via epoxide ring-opening reactions (e.g., using oxiranes and nucleophiles like phenols or amines) . For example, describes the use of (R)-2-(chloromethyl)oxirane to construct oxolane rings with aryl ethers.

The target compound’s chloro-methylphenyl group may confer distinct receptor-binding properties.

Commercial Availability :

- Amine and hydrochloride derivatives of chlorophenyl-oxolanes (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride) are commercially available, indicating industrial relevance .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。